molecular formula C18H23N3O2S B2688692 2-(2,4-Dimethylthiazol-5-yl)-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethanone CAS No. 1235007-78-9

2-(2,4-Dimethylthiazol-5-yl)-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethanone

Cat. No.: B2688692
CAS No.: 1235007-78-9
M. Wt: 345.46
InChI Key: DBAHCSHYKXELFC-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylthiazol-5-yl)-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethanone is a complex organic compound that features a thiazole ring, a piperazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylthiazol-5-yl)-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through electrophilic aromatic substitution reactions, where a methoxybenzene derivative reacts with the piperazine-thiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylthiazol-5-yl)-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,4-Dimethylthiazol-5-yl)-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylthiazol-5-yl)-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylthiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone
  • 2-(2,4-Dimethylthiazol-5-yl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone
  • 2-(2,4-Dimethylthiazol-5-yl)-1-(4-(3-chlorophenyl)piperazin-1-yl)ethanone

Uniqueness

2-(2,4-Dimethylthiazol-5-yl)-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethanone is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, such as enhanced binding affinity to certain biological targets or improved solubility in organic solvents.

Properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-13-17(24-14(2)19-13)12-18(22)21-9-7-20(8-10-21)15-5-4-6-16(11-15)23-3/h4-6,11H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAHCSHYKXELFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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